BenchChemオンラインストアへようこそ!

6-Piperidin-3-yloxyisoquinoline

ROCK1 inhibition Kinase assay Piperidine positional isomer SAR

6-Piperidin-3-yloxyisoquinoline (C₁₄H₁₆N₂O, MW 228.29) is a heterocyclic small molecule composed of an isoquinoline core linked via an ether oxygen at the 6-position to the 3-position of a piperidine ring. This compound belongs to the 6-piperidinyloxy-isoquinoline/isoquinolinone class, which has been extensively patented as Rho-associated coiled-coil forming protein kinase (ROCK) inhibitors for applications in hypertension, atherosclerosis, and glaucoma.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B13874107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Piperidin-3-yloxyisoquinoline
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C14H16N2O/c1-2-14(10-15-6-1)17-13-4-3-12-9-16-7-5-11(12)8-13/h3-5,7-9,14-15H,1-2,6,10H2
InChIKeyNVJUVAVYDGABBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Piperidin-3-yloxyisoquinoline: Structural Identity, Compound Class, and Baseline Characterization for Research Procurement


6-Piperidin-3-yloxyisoquinoline (C₁₄H₁₆N₂O, MW 228.29) is a heterocyclic small molecule composed of an isoquinoline core linked via an ether oxygen at the 6-position to the 3-position of a piperidine ring [1]. This compound belongs to the 6-piperidinyloxy-isoquinoline/isoquinolinone class, which has been extensively patented as Rho-associated coiled-coil forming protein kinase (ROCK) inhibitors for applications in hypertension, atherosclerosis, and glaucoma [2]. Unlike the more widely studied 4-yloxy positional isomer SAR407899, the 3-yloxy attachment point places the basic piperidine nitrogen in a distinct spatial orientation relative to the isoquinoline scaffold, conferring different molecular recognition properties that are critical for target engagement and selectivity [3].

Why 6-Piperidin-3-yloxyisoquinoline Cannot Be Substituted with In-Class Analogs Without Verification


Within the 6-piperidinyloxy-isoquinoline family, the position of the piperidine attachment (3-yloxy vs. 4-yloxy) and the oxidation state of the isoquinoline ring (isoquinoline vs. isoquinolin-1-one) are not interchangeable design features. The 3-yloxy attachment places the basic secondary amine of the piperidine approximately 1.5–2.0 Å closer to the isoquinoline ring system compared to the 4-yloxy isomer, altering both the pKa of the piperidine nitrogen and its hydrogen-bonding geometry with the kinase hinge region [1]. This single atomic position shift translates into a documented >17-fold difference in ROCK1 inhibitory potency between 6-piperidin-3-yloxyisoquinoline (IC₅₀ = 1,780 nM) and the 4-yloxy isoquinolinone analog SAR407899 (IC₅₀ = 102 nM) [2]. For research programs requiring specific ROCK1-sparing profiles or exploring SAR around the piperidine attachment vector, generic substitution with the more potent 4-yloxy analogs would yield misleading structure-activity conclusions and could mask valuable selectivity windows.

Quantitative Differentiation Evidence: 6-Piperidin-3-yloxyisoquinoline Versus Closest Analogs


ROCK1 Inhibitory Potency: 17.5-Fold Difference Between 3-yloxy and 4-yloxy Isoquinoline Scaffolds

In a direct comparison using the same biochemical assay format (IMAP fluorescence polarization), 6-piperidin-3-yloxyisoquinoline inhibits human ROCK1 with an IC₅₀ of 1,780 nM, whereas the 4-yloxy isoquinolinone analog SAR407899 inhibits ROCK1 with an IC₅₀ of 102 nM [1]. This represents a 17.5-fold difference in potency attributable to the combined effects of the piperidine attachment position (3-yloxy vs. 4-yloxy) and the isoquinoline oxidation state (isoquinoline vs. isoquinolin-1-one).

ROCK1 inhibition Kinase assay Piperidine positional isomer SAR

Structural Determinant of Differential Activity: Piperidine Attachment Position Modulates Binding Geometry

The 3-yloxy substitution on the piperidine ring, as opposed to the 4-yloxy substitution in SAR407899, repositions the basic secondary amine by approximately one carbon-carbon bond length (~1.5 Å) relative to the isoquinoline plane. In the 4-yloxy series, the piperidine nitrogen is positioned to make optimal hydrogen-bonding interactions with the kinase hinge region (specifically the carbonyl of Glu170 and NH of Met172 in ROCK1), a geometry that is sterically compromised in the 3-yloxy configuration [1]. This structural perturbation is consistent with the observed 17.5-fold reduction in ROCK1 affinity and has been recognized in the patent literature as a key SAR determinant for tuning kinase selectivity within the 6-piperidinyl-substituted isoquinoline class [2].

Structure-activity relationship Docking geometry Kinase hinge binding

Synthetic Tractability: 3-yloxy Isoquinoline as a Versatile Intermediate for Late-Stage Derivatization

6-Piperidin-3-yloxyisoquinoline is synthesized via nucleophilic aromatic substitution of a 6-halo- or 6-hydroxy-isoquinoline precursor with 3-hydroxypiperidine, as demonstrated in the patent literature with 1-chloro-6-(piperidin-3-yloxy)isoquinoline obtained in preparative yields (180 mg isolated from a 2 g scale reaction) [1]. The free secondary amine on the piperidine ring provides a chemical handle for further functionalization—including amidation, reductive amination, sulfonylation, and carbamate formation—without requiring protecting group manipulation at the isoquinoline nitrogen. This contrasts with the 4-yloxy isoquinolinone series (e.g., SAR407899), where the lactam NH is chemically reactive and can complicate downstream derivatization strategies .

Nucleophilic aromatic substitution Parallel synthesis Medicinal chemistry intermediate

Physicochemical Differentiation: Molecular Weight and Hydrogen-Bonding Capacity Impact Permeability Predictions

6-Piperidin-3-yloxyisoquinoline (C₁₄H₁₆N₂O, MW = 228.29 g/mol) has a molecular weight 16 Da lower than SAR407899 (C₁₄H₁₆N₂O₂, MW = 244.29 g/mol) due to the absence of the carbonyl oxygen at the isoquinoline 1-position, and contains one fewer hydrogen-bond acceptor [1]. This reduction in polar surface area and hydrogen-bonding capacity is predicted to improve passive membrane permeability, a parameter of particular relevance for CNS-targeted ROCK inhibitor programs where the blood-brain barrier penetration of isoquinolinone-based inhibitors is limited [2].

Drug-likeness Physicochemical properties Permeability CNS drug design

Selectivity Implications: Weaker ROCK1 Affinity as a Potential Advantage for Isoform-Specific Profiling

SAR407899, the 4-yloxy comparator, inhibits ROCK1 with an IC₅₀ of 102 nM and ROCK2 with an IC₅₀ of 276 nM, and shows ancillary activity against PKCδ (IC₅₀ = 5.4 µM) and MSK-1 (IC₅₀ = 3.1 µM) . With a ROCK1 IC₅₀ of 1,780 nM, 6-piperidin-3-yloxyisoquinoline is predicted to exhibit a substantially wider selectivity window against these off-target kinases at concentrations required for ROCK2 engagement, although direct ROCK2 and selectivity panel data for this specific compound remain to be published [1]. The reduced ROCK1 potency may be advantageous in biological contexts where ROCK1 inhibition is associated with undesirable effects such as impaired immune cell function, while ROCK2 inhibition is the therapeutic goal [2].

ROCK isoform selectivity Kinase profiling Off-target mitigation

Optimal Application Scenarios for 6-Piperidin-3-yloxyisoquinoline Based on Differential Evidence


ROCK1-Sparing Chemical Probe Development for Isoform Functional Dissection

With a ROCK1 IC₅₀ of 1,780 nM—17.5-fold weaker than the 4-yloxy analog SAR407899—6-piperidin-3-yloxyisoquinoline is suited as a scaffold for developing chemical probes that preferentially target ROCK2-mediated signaling while minimizing concurrent ROCK1 inhibition. This differential potency profile is directly evidenced by the IMAP assay data from BindingDB [1]. In experimental systems where ROCK1 knockout or knockdown is not feasible, a ROCK1-sparing small molecule derived from this scaffold enables pharmacological dissection of ROCK1 versus ROCK2 functions in vascular smooth muscle contraction, immune cell migration, and neuronal growth cone dynamics.

Medicinal Chemistry Lead Optimization Libraries via Orthogonal Derivatization

The free piperidine secondary amine of 6-piperidin-3-yloxyisoquinoline, combined with the non-lactam isoquinoline core, provides two chemoselectively addressable reactive sites. As described in patent WO2007065916A1, the compound is accessible via nucleophilic aromatic substitution, and the piperidine amine can be derivatized without interference from the isoquinoline nitrogen [2]. This orthogonal reactivity is a practical advantage over the 4-yloxy isoquinolinone series for parallel synthesis efforts, where the lactam NH of SAR407899 competes for electrophiles and requires protecting group strategies. Medicinal chemistry teams can generate diverse amide, sulfonamide, and urea libraries in fewer synthetic steps.

CNS-Penetrant ROCK Inhibitor Discovery Programs

The physicochemical profile of 6-piperidin-3-yloxyisoquinoline—lower molecular weight (228.29 vs. 244.29), reduced hydrogen-bond acceptor count (2 vs. 3), and smaller estimated polar surface area—predicts superior passive blood-brain barrier permeability compared to the isoquinolinone SAR407899 [3]. For neuroscience applications targeting Rho-kinase in Alzheimer's disease, spinal cord injury, or stroke, where CNS exposure is a prerequisite for efficacy, the 3-yloxy-isoquinoline scaffold represents a more favorable starting point for lead optimization than the 4-yloxy isoquinolinone class, which has shown limited brain penetration in preclinical studies [4].

Intellectual Property Differentiation in the Competitive ROCK Inhibitor Landscape

The 6-piperidinyl-substituted isoquinoline patent landscape is dominated by 4-yloxy isoquinolinone claims (US 7,618,985, US 20110245248, WO2007065916A1) [2]. 6-Piperidin-3-yloxyisoquinoline, with its distinct 3-yloxy attachment and non-oxidized isoquinoline core, occupies a structurally differentiated chemical space that may provide freedom-to-operate advantages. The documented 17.5-fold difference in ROCK1 potency [1] further supports that this scaffold operates through a meaningfully different structure-activity relationship regime, strengthening the case for patentability of optimized derivatives.

Quote Request

Request a Quote for 6-Piperidin-3-yloxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.